GSK2334470 - 1227911-45-6

GSK2334470

Catalog Number: EVT-287786
CAS Number: 1227911-45-6
Molecular Formula: C25H34N8O
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2334470, chemically known as (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide, is a small molecule developed by GlaxoSmithKline (GSK) as a research tool to study the biological functions of PDK1. PDK1 is a serine/threonine kinase belonging to the AGC kinase family and plays a crucial role in regulating various cellular processes, including cell growth, survival, metabolism, and tumorigenesis [, , , , , ]. GSK2334470 is a potent and highly selective inhibitor of PDK1, exhibiting an IC50 of ~10 nM []. This compound demonstrates remarkable selectivity for PDK1 over a panel of 93 other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher [].

OSU-03012

  • Compound Description: OSU-03012 is a PDK1 inhibitor. In preclinical studies, OSU-03012 has shown efficacy against mantle cell lymphoma (MCL) cells, particularly in combination with GSK2334470. []
  • Relevance: OSU-03012 is structurally related to GSK2334470 and shares its target, PDK1. The combination of both inhibitors demonstrated synergistic effects in MCL cells, suggesting potential benefits of combined PDK1 inhibition. []

BX912

  • Compound Description: BX912 is a potent PDK1 inhibitor that has shown efficacy in MCL cells. BX912 primarily acts through the mTOR pathway, leading to downregulation of PDPK1 protein expression and dephosphorylation of proteins like Rictor, Raptor, RSK, and eIF4E. []
  • Relevance: Similar to GSK2334470, BX912 targets PDK1. Both compounds demonstrate synergistic effects when combined, suggesting comprehensive PDPK1 inhibition as a potential therapeutic approach in MCL. []

BX517

  • Compound Description: BX517 is another PDK1 inhibitor investigated for its effects on MCL cells. []
  • Relevance: BX517 belongs to the same class of PDK1 inhibitors as GSK2334470 and shares the same target, suggesting potential similarities in their mechanisms of action. []

Palbociclib (LEE011)

  • Compound Description: Palbociclib (LEE011) is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in cancer treatment, including ER-positive breast cancer. [, , , ] Studies show that combining Palbociclib with a PDK1 inhibitor, such as GSK2334470, can overcome resistance to CDK4/6 inhibitors. [, , , ]
  • Relevance: Although Palbociclib targets CDK4/6 and GSK2334470 targets PDK1, their combined use shows synergistic anti-cancer effects. Resistance to Palbociclib often involves upregulation of PDK1, and co-targeting PDK1 with GSK2334470 can overcome this resistance. [, , , ]

Ribociclib (LEE011)

  • Compound Description: Ribociclib is a CDK4/6 inhibitor used in cancer therapy, particularly for ER-positive breast cancer. [, ] Similar to Palbociclib, resistance to Ribociclib can be overcome by combining it with GSK2334470. [, ]
  • Relevance: While Ribociclib and GSK2334470 have different targets, the combination shows promise in overcoming resistance to Ribociclib. This resistance is often linked to upregulation of the PI3K/PDK1 pathway, making GSK2334470 a valuable addition to the treatment regimen. [, ]

Abemaciclib

  • Compound Description: Abemaciclib is a CDK4/6 inhibitor used in cancer treatment. []
  • Relevance: Although Abemaciclib targets CDK4/6, similar to Palbociclib and Ribociclib, cells resistant to Ribociclib also display cross-resistance to Abemaciclib. This observation suggests a potential role for GSK2334470 in overcoming resistance mechanisms common to multiple CDK4/6 inhibitors. []

Dinaciclib

  • Compound Description: Dinaciclib is a CDK inhibitor, particularly targeting CDK2, often upregulated in cells resistant to CDK4/6 inhibitors. []

Alpelisib

  • Compound Description: Alpelisib is a selective inhibitor of the PI3Kα isoform. []
  • Relevance: Alpelisib acts upstream of GSK2334470's target, PDK1, in the PI3K/AKT pathway. The combination of Alpelisib with GSK2334470 has shown synergistic anti-tumor activity in preclinical models. []

MK-2206

  • Compound Description: MK-2206 is an allosteric AKT inhibitor. [, ]
  • Relevance: MK-2206 targets AKT, a key downstream effector of PDK1. While both MK-2206 and GSK2334470 ultimately affect AKT signaling, they target different points in the pathway, allowing for potential synergistic effects. [, ]

SC79

  • Compound Description: SC79 is a specific activator of AKT. []
  • Relevance: SC79 serves as a pharmacological tool to activate AKT, counteracting the inhibitory effects of GSK2334470 on the PDK1/AKT pathway. Experiments using SC79 can help elucidate the specific roles of PDK1 and AKT in cellular processes. []

MG-132

  • Compound Description: MG-132 is a proteasome inhibitor. []
  • Relevance: While MG-132 inhibits the proteasome, and GSK2334470 inhibits PDK1, the combination of both agents demonstrates synergistic growth inhibitory effects in multiple myeloma cells. []

Chloroquine

  • Compound Description: Chloroquine is an autophagy inhibitor. []
  • Relevance: Although Chloroquine inhibits autophagy and GSK2334470 inhibits PDK1, combining these agents shows synergistic inhibition of renal cell carcinoma cell growth. This finding highlights the potential therapeutic benefit of combining PDK1 and autophagy inhibition. []

PP242

  • Compound Description: PP242 is a dual mTORC1/C2 inhibitor. []
  • Relevance: While PP242 targets mTORC1/C2, a downstream target of the PI3K/PDK1 pathway, GSK2334470 directly inhibits PDK1. Combining these agents leads to enhanced anti-myeloma activity compared to single-agent treatment, suggesting a potential synergistic effect on the PI3K/PDK1/mTOR pathway. []

LY294002

  • Compound Description: LY294002 is a PI3K inhibitor. []
  • Relevance: LY294002 inhibits PI3K, an upstream activator of PDK1. Both LY294002 and GSK2334470 target the PI3K/PDK1/Akt pathway at different points. []
Overview

GSK2334470 is a novel compound developed by GlaxoSmithKline, recognized for its specificity as an inhibitor of 3-phosphoinositide-dependent protein kinase 1. This compound has garnered attention in the field of cancer research due to its potential to modulate key signaling pathways involved in cell growth and survival. The primary mechanism of action involves the inhibition of protein kinase signaling, particularly affecting the Akt pathway, which is crucial in various cellular processes including metabolism, proliferation, and survival.

Source

GSK2334470 was synthesized by GlaxoSmithKline and is expected to be available for purchase through suppliers such as Sigma-Aldrich and Tocris . The compound's development was aimed at creating a highly selective inhibitor that could serve as a valuable tool in biochemical research and therapeutic applications.

Classification

GSK2334470 falls under the category of small molecule inhibitors, specifically targeting protein kinases. It has been classified as a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1, with an IC50 value of approximately 10 nM . This specificity distinguishes it from other kinases, making it a useful agent in studying the role of PDK1 in various biological processes.

Synthesis Analysis

Methods

Technical Details

While specific synthetic routes are not disclosed, the compound's solubility in dimethyl sulfoxide exceeds 23.2 mg/mL, indicating favorable characteristics for laboratory applications . The compound can be stored at low temperatures to maintain stability over time.

Molecular Structure Analysis

Structure

Data

Chemical Reactions Analysis

Reactions

GSK2334470 primarily functions through competitive inhibition of PDK1, preventing its activation and subsequent phosphorylation of downstream targets such as Akt, S6K1, and SGK . This inhibition disrupts critical signaling pathways involved in cell growth and survival.

Technical Details

The compound effectively ablates T-loop phosphorylation within these kinases, which is essential for their activation. Experimental setups often involve treating various cell lines with GSK2334470 and assessing changes in phosphorylation states through techniques such as Western blotting .

Mechanism of Action

Process

GSK2334470 inhibits PDK1 by binding to its active site, thereby blocking the phosphorylation of its substrates. This action hampers the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival. The compound has shown efficacy in reducing Akt activation in response to stimuli such as insulin-like growth factor 1 and serum .

Data

Research indicates that GSK2334470 is particularly effective in cell lines lacking phosphatase and tensin homolog (PTEN), which are often more reliant on PDK1 signaling for survival . Its mechanism highlights potential applications in targeting cancer cells with aberrant Akt signaling.

Physical and Chemical Properties Analysis

Physical Properties

GSK2334470 exhibits high solubility in dimethyl sulfoxide, facilitating its use in various biochemical assays. The compound's stability under standard laboratory conditions allows for extended use without significant degradation.

Chemical Properties

The compound's selectivity profile indicates minimal cross-reactivity with other kinases at concentrations significantly higher than its IC50 value . This property enhances its utility in experimental designs aimed at dissecting specific signaling pathways without confounding effects from other kinases.

Applications

Scientific Uses

GSK2334470 has been employed extensively in cancer research to investigate its effects on tumor cell proliferation and survival mechanisms. Its application includes:

  • In vitro studies: Assessing the impact on cell lines such as U87 glioblastoma cells and renal cell carcinoma models.
  • In vivo studies: Evaluating antitumor efficacy in animal models, including multiple myeloma xenografts.
  • Mechanistic studies: Understanding the role of PDK1 in various signaling pathways associated with cancer progression.

The compound's ability to selectively inhibit PDK1 makes it a promising candidate for further exploration in therapeutic contexts targeting cancers driven by aberrant Akt signaling pathways .

Properties

CAS Number

1227911-45-6

Product Name

GSK2334470

IUPAC Name

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

Molecular Formula

C25H34N8O

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1

InChI Key

QLPHOXTXAKOFMU-WBVHZDCISA-N

SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2334470; GSK 2334470; GSK-2334470

Canonical SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.